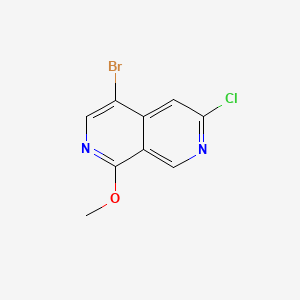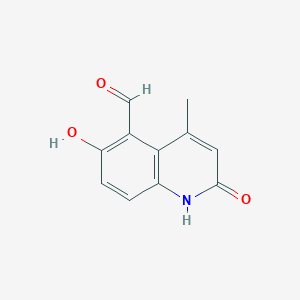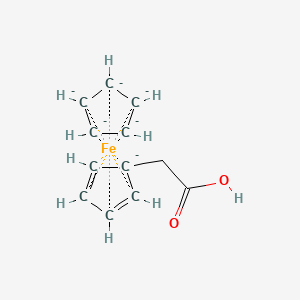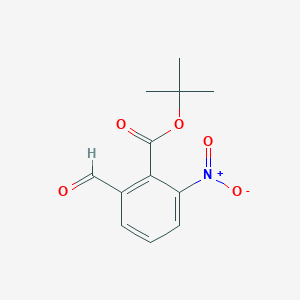
2-Chloro-5-methoxybenzeneethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxybenzeneethanol is an organic compound with the molecular formula C9H11ClO2 It is a derivative of benzene, featuring a chloro group at the second position, a methoxy group at the fifth position, and an ethanol group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxybenzeneethanol typically involves the following steps:
Starting Material: The synthesis begins with 2-Chloro-5-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of catalytic hydrogenation for the reduction step and continuous flow reactors for efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methoxybenzeneethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 2-Chloro-5-methoxybenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 2-Chloro-5-methoxybenzeneethane using strong reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-5-methoxybenzaldehyde.
Reduction: 2-Chloro-5-methoxybenzeneethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-5-methoxybenzeneethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxybenzeneethanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The presence of the chloro and methoxy groups can influence its binding affinity and reactivity with various biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an ethanol group.
2-Chloro-5-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an ethanol group.
2-Chloro-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an ethanol group.
Uniqueness
2-Chloro-5-methoxybenzeneethanol is unique due to the presence of the ethanol group, which imparts different chemical reactivity and potential biological activity compared to its similar compounds. The combination of chloro, methoxy, and ethanol groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H11ClO2 |
|---|---|
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
2-(2-chloro-5-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
LGHHWLSRPXJYOM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2,2-dimethyl-N-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]propanamide](/img/structure/B13925372.png)








![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)




